![molecular formula C10H18Cl2N6 B1422388 N-[(3-{[(diaminomethylidene)amino]methyl}phenyl)methyl]guanidine dihydrochloride CAS No. 154474-91-6](/img/structure/B1422388.png)
N-[(3-{[(diaminomethylidene)amino]methyl}phenyl)methyl]guanidine dihydrochloride
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Overview
Description
N-[(3-{[(diaminomethylidene)amino]methyl}phenyl)methyl]guanidine dihydrochloride, also known as DMG, is a compound with a wide range of potential applications in scientific experiments. It has a CAS Number of 154474-91-6 and a molecular weight of 293.2 . The IUPAC name for this compound is 2-(3-(guanidinomethyl)benzyl)guanidine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H16N6.2ClH/c11-9(12)15-5-7-2-1-3-8(4-7)6-16-10(13)14;;/h1-4H,5-6H2,(H4,11,12,15)(H4,13,14,16);2*1H
. This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.
Scientific Research Applications
- Development of New Materials : Guanidine compounds have properties ideal for creating polymers and coatings .
- Medical Applications : They exhibit antimicrobial properties, making them useful in medical scenarios .
- Synthetic Drugs : Guanidine derivatives are used in the synthesis of drugs due to their unique properties .
- Biocidal Agents : These compounds are utilized as biocides because of their effectiveness in controlling harmful organisms .
- Catalysts : Guanidine derivatives serve as superbases and are applied in organocatalysis .
- Ligands : They are used in chemistry as ligands due to their ability to bind to metals .
- Sweeteners : Some guanidine derivatives are used as sweeteners because of their taste-modifying properties .
properties
IUPAC Name |
2-[[3-[(diaminomethylideneamino)methyl]phenyl]methyl]guanidine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6.2ClH/c11-9(12)15-5-7-2-1-3-8(4-7)6-16-10(13)14;;/h1-4H,5-6H2,(H4,11,12,15)(H4,13,14,16);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLBOUPTOPTITO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN=C(N)N)CN=C(N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-{[(diaminomethylidene)amino]methyl}phenyl)methyl]guanidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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